Declopramide

Catalog No.
S525500
CAS No.
891-60-1
M.F
C13H20ClN3O
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Declopramide

CAS Number

891-60-1

Product Name

Declopramide

IUPAC Name

4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18)

InChI Key

YEYAKZXEBSVURO-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl

solubility

Soluble in DMSO

Synonyms

Declopramide; 3-CPA; OXI-104; 3-Chloroprocainamide; IMO-B.

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl

The exact mass of the compound Declopramide is 269.1295 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gastrointestinal Motility

  • Declopramide is a dopamine D2 receptor antagonist. This means it blocks the action of dopamine, a neurotransmitter, at certain receptor sites. In the gut, this can increase the tone and motility of the stomach and upper intestine Source: [National Institutes of Health, Declopramide].
  • Researchers have investigated declopramide's ability to improve gastric emptying and esophageal emptying in conditions like gastroparesis and esophageal achalasia Source: [Clinical Gastroenterology and Hepatology, The efficacy and safety of domperidone and metoclopramide for gastroparesis: a systematic review and meta-analysis: ].

Antiemetic Effects

  • Dopamine can also stimulate nausea and vomiting. By blocking dopamine receptors, declopramide may help reduce nausea and vomiting Source: [National Institutes of Health, Declopramide].
  • Some research has explored declopramide's effectiveness in managing nausea and vomiting caused by chemotherapy or other medications Source: [Cochrane Database of Systematic Reviews, Domperidone for preventing chemotherapy-induced nausea and vomiting: ].

Declopramide, chemically known as 3-chloroprocainamide, is a compound belonging to the class of N-substituted benzamides. It is primarily recognized for its potential anticancer properties and its ability to induce apoptosis in various cancer cell lines. Declopramide has been studied for its mechanisms of action, which involve the modulation of apoptotic pathways and cell cycle regulation, making it a compound of interest in cancer research and therapy .

Declopramide's antitumor activity is believed to be mediated through two main mechanisms:

  • DNA Repair Inhibition

    Declopramide acts as a DNA repair inhibitor, potentially by interfering with enzymes involved in DNA repair processes. This can lead to the accumulation of DNA damage within cancer cells, ultimately triggering cell death (apoptosis) [, , ].

  • NF-κB Inhibition

    Declopramide may also inhibit the activation of a cellular signaling molecule called nuclear factor kappa B (NF-κB). NF-κB plays a role in promoting cell survival and proliferation. By inhibiting NF-κB, Declopramide may contribute to the sensitization of cancer cells to cell death pathways [].

, including hydrolytic dehalogenation. For instance, the reaction of 3-chloropropionyl chloride with aniline leads to the formation of 3-chloropropionanilide, which subsequently cyclizes to yield declopramide . Additionally, declopramide has shown reactivity with reducing agents and proteins, highlighting its potential for metabolic transformations .

The biological activity of declopramide is primarily characterized by its ability to induce apoptosis through mitochondrial pathways. Studies have demonstrated that at concentrations above 250 μM, declopramide triggers cytochrome c release and activates caspases, essential components in the apoptotic cascade. This process can lead to a G2/M cell cycle block, contributing to its anticancer effects . Furthermore, declopramide has been investigated for its role as a sensitizer in combination therapies with other chemotherapeutic agents .

Declopramide can be synthesized through various methods. One common synthesis route involves reacting 3-chloropropionyl chloride with aniline to form the intermediate 3-chloropropionanilide. This intermediate is then cyclized to produce declopramide . Other synthetic approaches may involve modifications of existing benzamide derivatives or employing different coupling reactions to achieve the desired compound.

Declopramide's primary application lies in cancer treatment, where it is explored as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. Its use as a chemo-sensitizer in combination with other drugs has also been studied, particularly in advanced-stage cancers . Additionally, its anti-inflammatory properties are being investigated for broader therapeutic applications.

Interaction studies of declopramide have revealed its complex mechanisms of action. It is known to interact with nuclear localizing factor kappaB (NFkB), influencing cellular signaling pathways that regulate apoptosis and inflammation . Furthermore, studies indicate that declopramide may enhance the efficacy of other anticancer drugs when used in combination therapies .

Declopramide shares structural similarities with several other compounds within the N-substituted benzamide class. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
MetoclopramideN-substituted benzamidePrimarily used as an antiemetic; less potent in apoptosis induction compared to declopramide.
ProcainamideN-substituted benzamidePrimarily used as an antiarrhythmic agent; differs structurally by lacking the chlorine substituent.
3-ChloroprocainamideN-substituted benzamideDirectly related to declopramide; serves as a precursor compound.
ChlorpromazinePhenothiazine derivativeUsed as an antipsychotic; different mechanism of action focusing on dopamine receptors rather than apoptosis.

Declopramide's unique ability to induce apoptosis selectively positions it as a promising candidate for further research and development in cancer therapy compared to these similar compounds. Its specific interactions and mechanisms distinguish it within the broader context of N-substituted benzamides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.1294900 g/mol

Monoisotopic Mass

269.1294900 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

916GJF577D

Drug Indication

Investigated for use/treatment in colorectal cancer and inflammatory bowel disease.

Pharmacology

Declopramide is a third-generation DNA repair inhibitor that modulates multi-drug resistance.

Mechanism of Action

Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway.

Other CAS

891-60-1

Wikipedia

Declopramide

Dates

Last modified: 08-15-2023
Olsson AR, Lindgren H, Pero RW, Leanderson T: Mechanism of action for N-substituted benzamide-induced apoptosis. Br J Cancer. 2002 Mar 18;86(6):971-8. [PMID:11953831]
Link

Explore Compound Types